

# The Pharmacokinetics and Bioavailability of Oral Linzagolix: A Technical Overview

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## Compound of Interest

Compound Name: *Linzagolix*

Cat. No.: *B1675553*

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## Introduction

**Linzagolix** is an orally administered, non-peptide, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist. By competitively blocking GnRH receptors in the pituitary gland, **linzagolix** inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism of action leads to a dose-dependent reduction in the production of ovarian hormones, primarily estrogen, making it an effective therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of various oral formulations of **linzagolix**, based on data from key clinical trials.

## Pharmacokinetic Profile of Linzagolix

**Linzagolix** exhibits a predictable pharmacokinetic (PK) profile characterized by rapid absorption, low volume of distribution, and a half-life that supports once-daily dosing. Its pharmacokinetics have been evaluated in healthy volunteers and in patients with endometriosis and uterine fibroids in several clinical studies, including the Phase 3 PRIMROSE and EDELWEISS trials.

## Data Presentation: Pharmacokinetic Parameters of Oral Linzagolix

The following tables summarize the key pharmacokinetic parameters of **linzagolix** observed in clinical studies.

Parameter	Value	Reference
Absorption		
Time to Peak Plasma Concentration (Tmax)	~2 hours	[1]
Bioavailability (oral)	High (~80%)	[1]
Effect of Food	Not clinically significant	[1][2]
Distribution		
Volume of Distribution (Vd)	Low (~11 L)	
Plasma Protein Binding	>99% (primarily to albumin)	
Metabolism		
Primary Metabolic Pathway	Hepatic, via Cytochrome P450 enzymes	
Key Metabolizing Enzymes	CYP2C8 and CYP2C9	[3]
Metabolites	Up to seven identified, with plasma metabolites representing <10% of total exposure. The two primary demethylated metabolites are KP017 (formed by CYP2C9) and KP046 (formed by CYP2C8, CYP2C9, and CYP3A4).	
Excretion		
Primary Route of Elimination	Urine	
Secondary Route of Elimination	Feces (approximately one-third)	
Elimination		
Half-life (t1/2)	~15 hours	

Apparent Clearance (CL/F)	0.422 L/h
Accumulation	No relevant accumulation at steady state

Dose	Population	Cmax (ng/mL)	AUC (ng·h/mL)	Trough Levels (ng/mL)	Reference
100 mg/day	Healthy Premenopausal Women	Not Reported	Not Reported	3250–4750	
200 mg/day	Healthy Premenopausal Women	Not Reported	Not Reported	6700–11,700	
25-200 mg daily	Patients with Endometriosis	Not Reported	AUC50: 1.68 × 10 <sup>5</sup>	Not Reported	

## Experimental Protocols

The pharmacokinetic data for **linzagolix** have been primarily derived from a series of Phase 1, 2, and 3 clinical trials. Below are generalized methodologies representative of these studies.

### Phase 3 Clinical Trial Program (PRIMROSE and EDELWEISS)

The PRIMROSE 1 and 2 trials investigated the efficacy and safety of **linzagolix** for the treatment of heavy menstrual bleeding associated with uterine fibroids. The EDELWEISS 3 trial evaluated **linzagolix** for the management of moderate-to-severe endometriosis-associated pain.

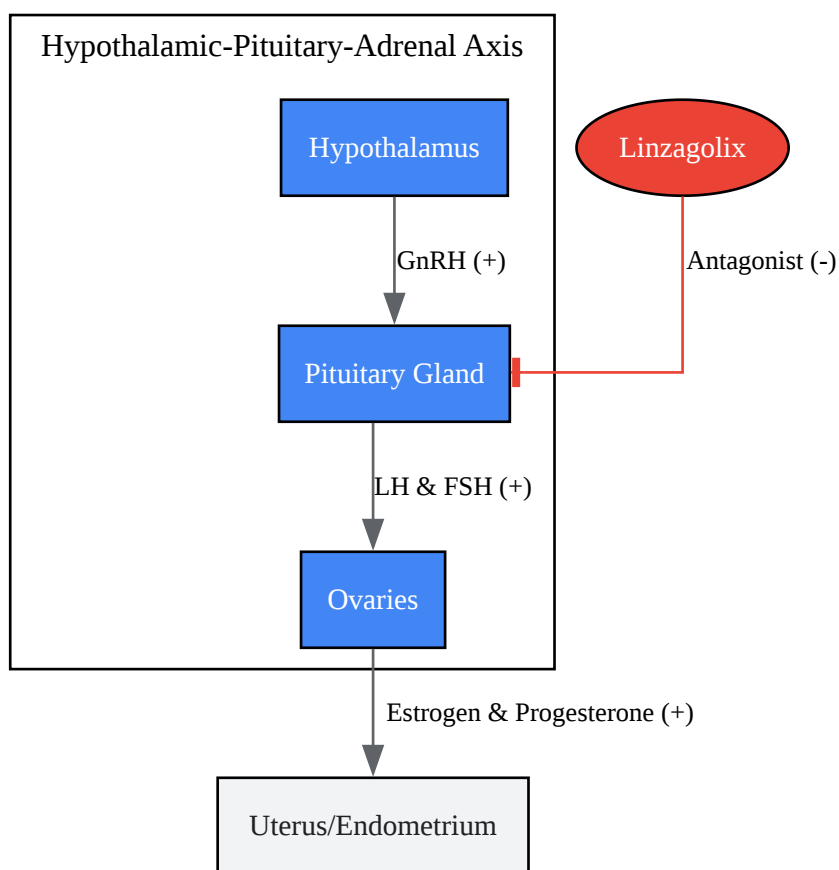
- Study Design: The PRIMROSE and EDELWEISS 3 trials were randomized, double-blind, placebo-controlled, multicenter studies. Participants in the PRIMROSE trials were randomized to receive **linzagolix** 100 mg or 200 mg, with or without add-back therapy (ABT;

1 mg estradiol and 0.5 mg norethisterone acetate), or placebo, for 52 weeks. In the EDELWEISS 3 trial, patients were randomized to receive **linzagolix** 75 mg, **linzagolix** 200 mg with ABT, or placebo for up to 6 months.

- **Subject Population:** The PRIMROSE trials enrolled premenopausal women with uterine fibroids and heavy menstrual bleeding. The EDELWEISS 3 trial enrolled women with moderate-to-severe pain associated with endometriosis.
- **Pharmacokinetic Sampling:** Sparse pharmacokinetic blood samples were collected at various time points during the studies to characterize the drug's concentration-time profile.
- **Analytical Method:** While specific details for **linzagolix** are not publicly disclosed, the quantification of **linzagolix** and its metabolites in plasma was likely performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This is the standard for bioanalytical quantification of small molecule drugs in complex biological matrices. A typical method would involve protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

## Visualizations

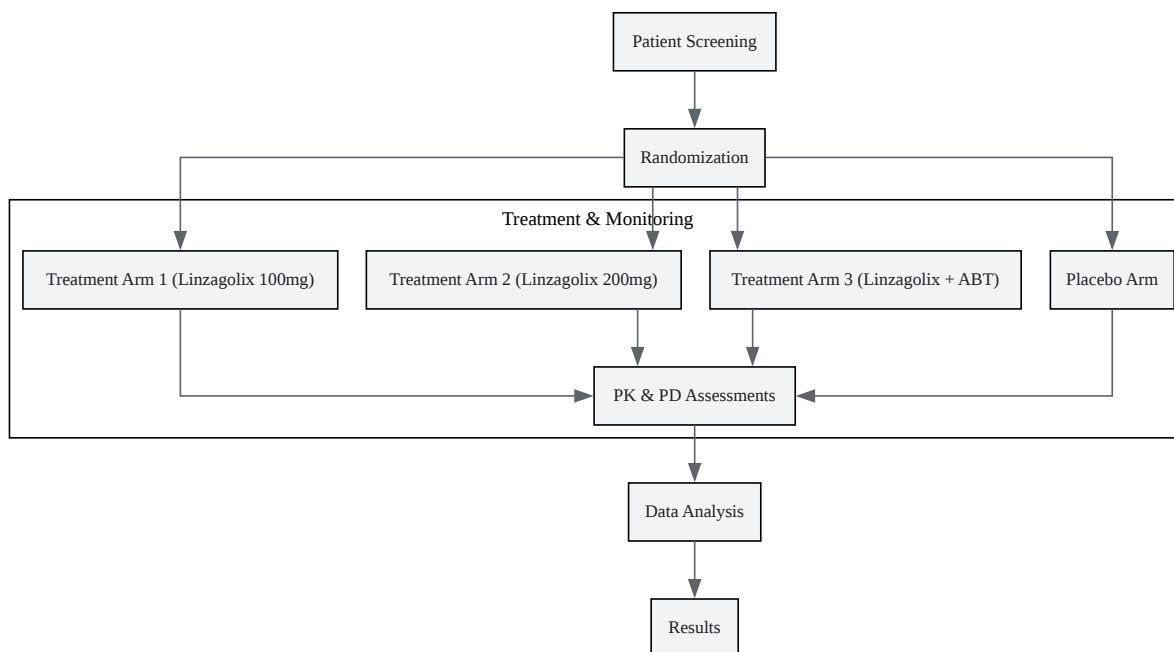
### Signaling Pathway of Linzagolix



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Caption: Mechanism of action of **Linzagolix** on the HPA axis.

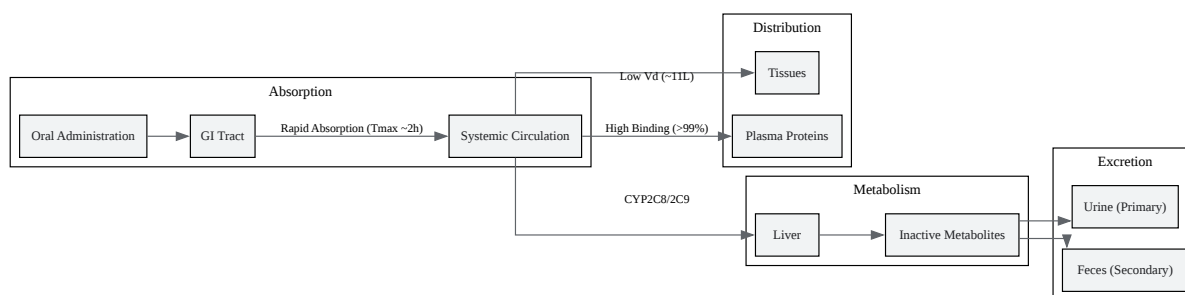
## Experimental Workflow for a Linzagolix Clinical Trial



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Caption: Generalized workflow of a **Linzagolix** clinical trial.

## ADME Profile of Linzagolix



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Caption: ADME (Absorption, Distribution, Metabolism, and Excretion) of **Linzagolix**.

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## References

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